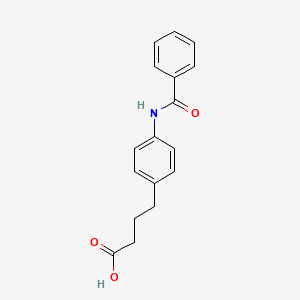

Benzenebutanoic acid, 4-(benzoylamino)-

Description

Nomenclature and Structural Context within Benzenebutanoic Acid Derivatives

Benzenebutanoic acid, 4-(benzoylamino)- is a specific chemical entity defined by a core benzene (B151609) ring substituted at the first and fourth positions. One substituent is a butanoic acid chain, and the other is a benzoylamino group. The systematic naming indicates a four-carbon carboxylic acid chain attached to a benzene ring, with a benzoylamino group at the para-position (position 4) relative to the acid chain.

The core structure, Benzenebutanoic acid, also known as 4-Phenylbutanoic acid, is the parent compound. chemeo.comnist.gov Its derivatives are created by adding various functional groups to the benzene ring. The structure of Benzenebutanoic acid, 4-(benzoylamino)- combines the lipophilic phenyl and alkyl groups with the polar carboxylic acid and amide functionalities. This amphiphilic nature is a key aspect of its chemical profile.

Below is a data table outlining the key identifiers for the parent scaffold, 4-Phenylbutanoic acid.

| Identifier | Value |

| IUPAC Name | 4-phenylbutanoic acid |

| CAS Number | 1821-12-1 |

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| Synonyms | Benzenebutyric acid, 4-Phenylbutyric acid |

This data pertains to the parent compound, Benzenebutanoic acid. chemeo.comnist.gov

Academic Significance of Benzoylamino Moieties in Synthetic and Biological Chemistry

The benzoylamino group, also known as a benzamido group, is a highly significant functional group in both synthetic and biological chemistry. walshmedicalmedia.com It consists of a benzoyl group (C6H5CO-) attached to an amino group (-NH-). This moiety is a common feature in a wide array of pharmacologically active molecules. researchgate.net

In medicinal chemistry, the benzamido group is valued for its ability to participate in hydrogen bonding and hydrophobic interactions, which are crucial for the binding of a drug molecule to its biological target, such as an enzyme or receptor. nih.gov Benzamide (B126) derivatives have been shown to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. walshmedicalmedia.comresearchgate.netnih.gov For instance, research into 6-(benzoylamino)benzoxaboroles has identified them as potent, orally active anti-inflammatory agents. nih.gov Furthermore, certain benzamide derivatives are being explored as glucokinase activators for potential diabetes treatment. nih.gov

From a synthetic chemistry perspective, the amide bond of the benzoylamino group is stable and relatively easy to form, making it a reliable component in the construction of complex molecules. researchgate.net It can influence the electronic properties of the aromatic ring to which it is attached and can serve as a directing group in electrophilic aromatic substitution reactions. The incorporation of this moiety is a common strategy in the design of new therapeutic agents and functional materials. nih.gov

Overview of Current Research Trends on Benzenebutanoic acid, 4-(benzoylamino)- and Related Scaffolds

While direct research on Benzenebutanoic acid, 4-(benzoylamino)- is limited, broader research trends focus on the synthesis and functionalization of benzenebutanoic acid derivatives for various applications. Scientists often use the benzenebutanoic acid scaffold as a foundational structure, modifying it with different functional groups to explore structure-activity relationships (SAR).

Current research trends in this area include:

Development of Novel Synthetic Methods: The synthesis of 4-phenylbutyric acid and its derivatives is an area of active research, with methods like the reaction of benzene with butyrolactone in the presence of a Lewis acid catalyst being patented and refined. google.com

Exploration of Biological Activity: Functionalized benzenebutanoic acids are investigated for their potential as therapeutic agents. The core structure is often used as a building block for creating molecules that target specific biological pathways. For example, derivatives are used as intermediates in the synthesis of pharmaceuticals. fishersci.ca

Materials Science Applications: The structural properties of these molecules make them candidates for the development of new materials, such as polymers or liquid crystals, although this area is less explored than their pharmaceutical applications.

The combination of the benzenebutanoic acid framework with the pharmacologically significant benzoylamino group represents a strategic design element in the creation of new chemical entities with potential biological activity. Future research may focus more specifically on this compound and its analogs to evaluate their unique properties and potential applications.

Structure

3D Structure

Properties

CAS No. |

177653-17-7 |

|---|---|

Molecular Formula |

C17H17NO3 |

Molecular Weight |

283.32 g/mol |

IUPAC Name |

4-(4-benzamidophenyl)butanoic acid |

InChI |

InChI=1S/C17H17NO3/c19-16(20)8-4-5-13-9-11-15(12-10-13)18-17(21)14-6-2-1-3-7-14/h1-3,6-7,9-12H,4-5,8H2,(H,18,21)(H,19,20) |

InChI Key |

ULVZWMUGKCFLMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CCCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Benzenebutanoic Acid, 4 Benzoylamino

Established Synthetic Routes for Benzenebutanoic Acid Core Structures

The formation of the benzenebutanoic acid backbone is a critical first stage in the synthesis. This is typically achieved through well-established organic reactions that allow for the construction of the four-carbon chain attached to the phenyl group.

Friedel-Crafts Reaction Applications in Butanoic Acid Synthesis

A cornerstone in the synthesis of the arylalkanoic acid core is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. In the context of synthesizing the benzenebutanoic acid core, benzene (B151609) is acylated using succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). organic-chemistry.orgvedantu.comstackexchange.com

The reaction proceeds through the formation of an acylium ion from succinic anhydride and the Lewis acid. This electrophile then attacks the benzene ring, leading to the formation of 4-oxo-4-phenylbutanoic acid. The mechanism involves the generation of the electrophile, the nucleophilic attack by the benzene ring, and subsequent rearomatization. vedantu.comstackexchange.com

| Reactants | Catalyst | Product | Key Transformation |

|---|---|---|---|

| Benzene, Succinic anhydride | Aluminum chloride (AlCl₃) | 4-oxo-4-phenylbutanoic acid | Acylation of the aromatic ring |

Following the acylation, the keto group in 4-oxo-4-phenylbutanoic acid is reduced to a methylene (B1212753) group to yield 4-phenylbutanoic acid. The Clemmensen reduction, which employs a zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is a classic and effective method for this transformation. wikipedia.orgorganic-chemistry.org This reduction is particularly well-suited for aryl-alkyl ketones and is tolerant of the carboxylic acid functionality. wikipedia.orgmasterorganicchemistry.com The reaction is believed to occur on the surface of the zinc, though the precise mechanism is complex. juniperpublishers.com

Multi-step Organic Transformations for Arylalkanoic Acids

To introduce the amino group at the 4-position of the butanoic acid chain, multi-step transformations are necessary, starting from the synthesized 4-phenylbutanoic acid. Two notable methods for this conversion are the Hofmann and Curtius rearrangements. Both of these reactions are designed to convert a carboxylic acid derivative into a primary amine with the loss of one carbon atom, which in this synthetic design would necessitate starting with a precursor that is one carbon longer if the amine is desired at the terminal position, or strategic placement of the carboxyl group.

The Hofmann rearrangement involves the treatment of a primary amide with bromine or chlorine in a strong base, such as sodium hydroxide. wikipedia.orgquimicaorganica.org The reaction proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with one fewer carbon atom than the starting amide. wikipedia.org

The Curtius rearrangement offers an alternative route, starting from an acyl azide. organic-chemistry.orgnih.govnih.gov The acyl azide, which can be prepared from the corresponding carboxylic acid, undergoes thermal or photochemical decomposition to form an isocyanate, with the loss of nitrogen gas. organic-chemistry.orgwikipedia.org Similar to the Hofmann rearrangement, the isocyanate can then be hydrolyzed to the primary amine. organic-chemistry.org A key advantage of the Curtius rearrangement is its tolerance for a wide variety of functional groups. nih.govnih.gov

| Reaction | Starting Material | Key Intermediate | Product |

|---|---|---|---|

| Hofmann Rearrangement | Primary Amide | Isocyanate | Primary Amine (with one less carbon) |

| Curtius Rearrangement | Acyl Azide | Isocyanate | Primary Amine (with one less carbon) |

Formation of the Benzoylamino Moiety in Benzenebutanoic acid, 4-(benzoylamino)-

Once the 4-aminobenzenebutanoic acid core is synthesized, the final step is the formation of the amide bond to introduce the benzoyl group.

Amide Bond Formation Techniques and Reagents

The formation of the benzoylamino moiety is achieved through a standard amide bond formation reaction between the amino group of 4-aminobenzenebutanoic acid and a benzoylating agent. A widely used and effective method for this transformation is the Schotten-Baumann reaction . quora.comchemistnotes.comwikipedia.org This reaction typically involves the use of an acyl chloride, in this case, benzoyl chloride, and an amine in the presence of an aqueous base, such as sodium hydroxide. quora.comchemistnotes.comvedantu.combyjus.com The base serves to neutralize the hydrochloric acid that is formed during the reaction, driving the equilibrium towards the formation of the amide product. byjus.com

The reaction is often carried out in a two-phase system, with the amine and product in an organic solvent and the base in the aqueous phase. wikipedia.org

Selective Functionalization of Aromatic Amines

In the context of synthesizing Benzenebutanoic acid, 4-(benzoylamino)-, the starting material for the final step is 4-aminobenzenebutanoic acid, which possesses a primary aromatic amine. The benzoylation of this amine is a relatively straightforward process. However, the principles of selective functionalization are crucial when dealing with molecules that may contain multiple nucleophilic sites. In this specific case, the primary amine is the most nucleophilic site available for acylation under the Schotten-Baumann conditions. The carboxylic acid group, being deprotonated under the basic reaction conditions, is unreactive towards the electrophilic benzoyl chloride. This inherent difference in reactivity allows for the selective N-benzoylation of the amino group without the need for a protecting group on the carboxylic acid.

Total Synthesis Approaches for Benzenebutanoic acid, 4-(benzoylamino)-

Step 1: Friedel-Crafts Acylation The synthesis would commence with the Friedel-Crafts acylation of benzene with succinic anhydride using aluminum chloride as a catalyst to produce 4-oxo-4-phenylbutanoic acid. vedantu.com

Step 2: Clemmensen Reduction The resulting keto-acid would then be subjected to a Clemmensen reduction using zinc amalgam and hydrochloric acid to reduce the ketone to a methylene group, affording 4-phenylbutanoic acid. wikipedia.orgorganic-chemistry.org

Step 3: Introduction of the Amino Group To introduce the amino group, a multi-step sequence would be employed. One possible route involves the conversion of the carboxylic acid of 4-phenylbutanoic acid to the corresponding acyl azide, followed by a Curtius rearrangement to yield the isocyanate. Hydrolysis of the isocyanate would then provide 4-aminobenzenebutanoic acid. organic-chemistry.orgnih.govnih.gov An alternative would be the conversion of the carboxylic acid to a primary amide, followed by a Hofmann rearrangement. wikipedia.orgquimicaorganica.org

Step 4: N-Benzoylation The final step would involve the N-benzoylation of 4-aminobenzenebutanoic acid using the Schotten-Baumann reaction conditions. quora.comchemistnotes.comwikipedia.org Treatment with benzoyl chloride in the presence of an aqueous base would yield the target molecule, Benzenebutanoic acid, 4-(benzoylamino)-.

This synthetic pathway represents a logical and established route to the target compound, relying on fundamental and well-understood organic reactions.

Strategies for Carbon Chain Elongation

A critical step in the synthesis is the construction of the four-carbon butanoic acid chain attached to the benzene ring. Several methods are available for this transformation.

One prominent strategy is the carbonylative transformation of allylarenes . This method allows for the selective synthesis of 4-arylbutanoic acids directly from the corresponding allylbenzenes. By using a suitable catalyst system and a carbon monoxide surrogate, such as formic acid, the allyl group can be hydrocarboxylated to yield the desired butanoic acid chain. nih.gov This approach offers a direct and efficient route to the core structure.

A more classical and widely used approach is the Friedel-Crafts acylation of a protected aminobenzene derivative with succinic anhydride. This reaction forms a 4-oxo-4-(aminophenyl)butanoic acid intermediate. The ketone group in this intermediate must then be reduced to a methylene group to complete the carbon chain. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). This two-step sequence is a reliable method for establishing the benzenebutanoic acid skeleton.

A third, more biologically inspired approach involves microbial chain elongation . Certain anaerobic bacteria can extend the carbon chain of short-chain carboxylic acids. mdpi.com For instance, acetyl-CoA can be used as a building block in a reverse β-oxidation pathway to produce butyryl-CoA and subsequently longer chains. mdpi.com While less common in traditional organic synthesis labs, this biotechnological approach represents a potential pathway for producing the butanoic acid moiety from simpler precursors. nih.gov

Stereoselective Synthesis Considerations

The parent compound, Benzenebutanoic acid, 4-(benzoylamino)-, does not possess a chiral center. However, stereoselectivity becomes a crucial consideration if substituents are introduced onto the butanoic acid chain, for example, at the α- or β-positions. The synthesis of such chiral derivatives would require stereoselective methods to control the configuration of the newly formed stereocenter.

Should a chiral center be desired, several strategies could be employed:

Asymmetric Hydrogenation: If the carbon chain is constructed via an unsaturated intermediate, such as a cinnamic acid analogue, asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) could establish the stereocenter with high enantiomeric excess.

Chiral Auxiliaries: A chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, an Evans auxiliary attached to a propionyl group could be used in an asymmetric aldol (B89426) reaction to build the butanoic acid chain with controlled stereochemistry.

Enzyme-Catalyzed Reactions: Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes such as lipases or esterases could be used for the kinetic resolution of a racemic mixture of an intermediate ester, or oxidoreductases could perform stereoselective reductions of keto-acid precursors.

The development of methods for the stereoselective synthesis of related structures, such as chiral sulfinyl compounds or all-carbon tetrasubstituted alkenes, highlights the advanced strategies available that could be adapted for this purpose. nih.govresearchgate.net

Synthesis of Structurally Modified Benzenebutanoic acid, 4-(benzoylamino)- Derivatives and Analogues

The modification of the parent structure is essential for exploring structure-activity relationships in various applications. These modifications can be targeted at the two benzene rings or the butanoic acid linker.

Substituent Modifications on the Benzene Ring Systems

Modifications on either of the two phenyl rings can be achieved by selecting appropriately substituted starting materials.

Modifications on the Benzoyl Moiety: The synthesis typically involves the reaction of 4-aminobenzenebutanoic acid with a substituted benzoyl chloride or benzoic acid. By using various substituted benzoic acids (e.g., with chloro, fluoro, or methoxy (B1213986) groups), a library of derivatives with different electronic and steric properties on the benzoyl ring can be generated. nih.gov

Modifications on the Benzenebutanoic Acid Moiety: To introduce substituents on the phenyl ring of the butanoic acid portion, the synthesis would start from a substituted aniline (B41778) or nitrobenzene. For instance, a substituted p-nitroaniline can be reacted with a benzoyl chloride, followed by the elaboration of the butanoic acid chain and subsequent reduction of the nitro group. researchgate.net Alternatively, a one-pot protocol starting from substituted nitro-arenes can directly yield N-aryl amides, providing an efficient route to these analogues. nih.gov

The following table summarizes synthetic routes to ring-substituted analogues.

| Starting Material 1 | Starting Material 2 | Key Transformation | Resulting Modification |

| Substituted Benzoic Acid | 4-Aminobenzenebutanoic acid | Amide Coupling | Substitution on the benzoyl ring |

| Benzoic Acid | 4-Amino-(substituted)benzenebutanoic acid | Amide Coupling | Substitution on the butanoic acid ring |

| Substituted Nitrobenzene | Benzoyl Chloride | Amidation, then chain elongation & reduction | Substitution on the butanoic acid ring |

Alterations to the Butanoic Acid Chain

The four-carbon linker can be modified in terms of length or by introducing functional groups.

Chain Length Variation: The synthesis of analogues with different chain lengths (e.g., propanoic or pentanoic acid) can be achieved by using different starting materials in the Friedel-Crafts acylation step (e.g., malonic or glutaric anhydride instead of succinic anhydride) followed by reduction. The synthesis of various [phenyl]alkanoic acid derivatives demonstrates the feasibility of this approach. nih.gov

Chain Functionalization: Functional groups can be introduced onto the butanoic acid chain. A notable example is a one-pot reaction that converts a nitro-arene using γ-butyrolactone, which results in an N-aryl butanamide featuring a chlorine atom at the γ-position. nih.gov This chloro-substituted analogue serves as a versatile intermediate for further derivatization. Similarly, starting from 4-phenyl-4-oxo-butanoic acid allows for modifications at the C2 and C3 positions prior to the reduction of the ketone. google.com

Advanced Coupling and Derivatization Reactions

Modern synthetic chemistry offers sophisticated methods for forming the amide bond and creating derivatives.

Advanced Amide Bond Formation: Beyond traditional methods using acyl chlorides or standard coupling reagents like EDCI/HOBt, nih.gov more advanced catalytic systems have been developed. For example, a silver-catalyzed decarboxylative cross-coupling between a carboxylic acid and an isocyanide provides a novel radical-based pathway to amides. nih.gov This method is tolerant of a wide range of functional groups.

Multi-Component Reactions: Complex derivatives can be accessed through multi-component coupling reactions. For instance, reactions involving arynes, DMF, and active methylene compounds can rapidly build molecular complexity, offering a potential route to highly functionalized analogues. mdpi.com

Derivatization of the Carboxylic Acid: The terminal carboxylic acid group is a prime site for derivatization to produce esters, amides, or other functional groups. These reactions typically proceed through the activation of the carboxyl group, for instance, by converting it to an acid chloride or using a coupling agent, followed by reaction with a suitable nucleophile.

Exploration of Green Chemistry Principles in Benzenebutanoic acid, 4-(benzoylamino)- Synthesis

Applying green chemistry principles to the synthesis of the target molecule and its derivatives can reduce environmental impact, improve safety, and increase efficiency. mdpi.com

A key area of development is the use of microwave-assisted synthesis . The direct amidation of a carboxylic acid and an amine is often a slow process requiring high temperatures. Microwave irradiation can dramatically accelerate this reaction, often leading to higher yields in significantly shorter times (minutes versus hours). tandfonline.com These reactions can frequently be performed under solvent-free conditions, which aligns with a primary goal of green chemistry. mdpi.comnih.govresearchgate.net The use of catalysts, such as ceric ammonium (B1175870) nitrate (B79036) or phenylboronic acid, can further enhance the efficiency of these microwave-assisted amidations. mdpi.comthieme-connect.com

The development of one-pot syntheses is another important green strategy. Protocols that combine multiple transformations into a single operation, such as the conversion of nitroarenes directly into N-aryl amides, reduce the need for intermediate purification steps, thereby saving solvents and energy and minimizing waste. nih.gov

The use of environmentally benign and recyclable catalysts is also a cornerstone of green synthesis. For example, polyethylene (B3416737) glycol (PEG-400) has been used as a recyclable catalyst for N-benzoylation reactions. ijirset.com Boric acid has also been employed as a simple, readily available, and green catalyst for solvent-free amide synthesis. researchgate.net These approaches avoid the use of stoichiometric and often hazardous reagents common in traditional amide coupling.

The following table compares conventional and green synthesis approaches for the key amide formation step.

| Feature | Conventional Method | Green (Microwave-Assisted) Method |

| Reagents | Carboxylic acid activation (e.g., SOCl₂) or stoichiometric coupling agents (e.g., DCC, EDCI) | Direct reaction of carboxylic acid and amine |

| Catalyst | Often not catalytic (uses stoichiometric reagents) | Catalytic (e.g., Ceric Ammonium Nitrate, Boric Acid) or catalyst-free mdpi.comresearchgate.net |

| Solvent | Often requires anhydrous organic solvents (e.g., DCM, THF) | Often solvent-free nih.govresearchgate.net |

| Reaction Time | Several hours to overnight | Minutes to a few hours tandfonline.com |

| Waste | Generates significant stoichiometric byproducts | Minimal waste (often only water) |

| Energy | Prolonged conventional heating | Efficient and rapid microwave heating |

By adopting these greener methodologies, the synthesis of Benzenebutanoic acid, 4-(benzoylamino)- and its derivatives can be made more sustainable and efficient.

Advanced Spectroscopic and Chromatographic Characterization of Benzenebutanoic Acid, 4 Benzoylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the application of one-dimensional and two-dimensional NMR experiments, a complete structural assignment of "Benzenebutanoic acid, 4-(benzoylamino)-" can be achieved.

One-Dimensional NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of "Benzenebutanoic acid, 4-(benzoylamino)-" is expected to exhibit distinct signals corresponding to the protons of the benzoyl group, the substituted benzene (B151609) ring, and the butanoic acid chain. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their substitution pattern. The protons of the butanoic acid moiety will be observed in the upfield region, with the methylene (B1212753) protons adjacent to the carbonyl group and the aromatic ring showing characteristic chemical shifts and multiplicities. The amide proton (N-H) is anticipated to appear as a broad singlet, and the acidic proton of the carboxylic acid will be found at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the carbonyl carbons of the amide and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the butanoic acid chain. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.

Interactive Data Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 170.0 - 180.0 |

| Amide (-NHCO-) | 8.0 - 9.0 (broad s) | 165.0 - 170.0 |

| Benzoyl Aromatic (C₆H₅CO-) | 7.4 - 7.9 (m) | 127.0 - 135.0 |

| Substituted Benzene (Ar-CH₂) | 7.1 - 7.6 (m) | 118.0 - 140.0 |

| Butanoic Acid (-CH₂CH₂CH₂COOH) | 1.8 - 2.7 (m) | 25.0 - 35.0 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Benzenebutanoic acid, 4-(benzoylamino)-", COSY spectra would show correlations between adjacent protons in the butanoic acid chain and within the aromatic rings, helping to assign the specific positions of the protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms (¹³C-¹H). This is crucial for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between carbon and proton atoms (typically over two to three bonds). This technique is particularly powerful for connecting different fragments of the molecule, such as linking the butanoic acid chain to the substituted benzene ring and the benzoyl group to the amide nitrogen.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight of a compound and for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and the exact molecular formula of "Benzenebutanoic acid, 4-(benzoylamino)-", which is C₁₇H₁₇NO₃. The calculated exact mass can then be compared with the experimentally determined mass to confirm the molecular formula with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for the confirmation of its structure. Key fragmentation pathways for "Benzenebutanoic acid, 4-(benzoylamino)-" would likely involve the cleavage of the amide bond, loss of the carboxylic acid group, and fragmentation of the butanoic acid chain. Analysis of these fragments helps to piece together the molecular structure. libretexts.org

Interactive Data Table 2: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |

| [M+H]⁺ | C₁₇H₁₈NO₃⁺ | Molecular ion with a proton |

| [M-OH]⁺ | C₁₇H₁₆NO₂⁺ | Loss of hydroxyl radical from carboxylic acid |

| [M-COOH]⁺ | C₁₆H₁₇NO⁺ | Loss of carboxyl group |

| [C₇H₅O]⁺ | Benzoyl cation | Cleavage of the amide C-N bond |

| [C₁₀H₁₂NO₂]⁺ | 4-aminobenzenebutanoic acid fragment | Cleavage of the amide C-N bond |

Note: These are predicted fragmentation patterns based on common fragmentation rules for similar structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "Benzenebutanoic acid, 4-(benzoylamino)-" would display characteristic absorption bands for the various functional groups. nist.gov

The key vibrational modes expected are:

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, often overlapping with C-H stretches.

N-H Stretch: A moderate absorption band around 3300 cm⁻¹ corresponds to the N-H stretching of the amide group.

C=O Stretch: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) will be observed around 1650-1680 cm⁻¹.

C-N Stretch and N-H Bend: The amide II band, resulting from a combination of C-N stretching and N-H bending, will be present around 1515-1550 cm⁻¹.

Aromatic C=C Stretch: Multiple sharp absorption bands in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic rings.

C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.

Interactive Data Table 3: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700-1725 |

| Amide | N-H Stretch | ~3300 |

| Amide | C=O Stretch (Amide I) | 1650-1680 |

| Amide | N-H Bend (Amide II) | 1515-1550 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

| Aromatic Ring | C-H Stretch | >3000 |

| Alkyl Chain | C-H Stretch | <3000 |

Note: These are predicted absorption ranges and can be influenced by the molecular environment and sample state.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding the compound's conformation, packing, and intermolecular interactions, which in turn influence its physical properties such as melting point, solubility, and stability.

Single-Crystal X-ray Diffraction Studies

While a single-crystal X-ray diffraction study for Benzenebutanoic acid, 4-(benzoylamino)- is not publicly available, analysis of a closely related compound, 4-benzamido-2-hydroxybenzoic acid, provides significant insights into the likely solid-state conformation. For this analog, single-crystal X-ray diffraction data revealed a monoclinic crystal system.

The crystallographic parameters for 4-benzamido-2-hydroxybenzoic acid are detailed in the table below.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.6689 (5) |

| b (Å) | 32.039 (3) |

| c (Å) | 6.6413 (5) |

| β (°) | 103.530 (5) |

| Volume (ų) | 1172.74 (18) |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 296 |

Table 1: Crystallographic data for the related compound, 4-benzamido-2-hydroxybenzoic acid.

In the structure of this analog, the dihedral angle between the two aromatic rings is minimal, suggesting a relatively planar conformation. It is plausible that Benzenebutanoic acid, 4-(benzoylamino)- would adopt a similar extended conformation in the solid state, influenced by the planarity of the amide linkage.

Analysis of Intermolecular Interactions in Crystal Packing

The crystal packing of 4-benzamido-2-hydroxybenzoic acid is dominated by a network of intermolecular hydrogen bonds and other non-covalent interactions. A prominent feature is the formation of inversion dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. These dimers are further interconnected by C—H···O interactions.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of pharmaceutical compounds and for their quantitative analysis. The versatility of HPLC allows for the development of methods tailored to the specific properties of the analyte.

Reverse-Phase HPLC Methodologies

Reverse-phase HPLC (RP-HPLC) is the most common mode of HPLC used for the analysis of non-polar to moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

For the analysis of compounds structurally similar to Benzenebutanoic acid, 4-(benzoylamino)-, such as other benzoic acid derivatives, RP-HPLC is the method of choice. A typical RP-HPLC method for a related compound, 4-acetamidobenzoic acid, utilizes a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention.

A hypothetical RP-HPLC method for Benzenebutanoic acid, 4-(benzoylamino)- would likely involve the following conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the compound |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Table 2: Hypothetical Reverse-Phase HPLC Conditions.

This type of method would be suitable for determining the purity of Benzenebutanoic acid, 4-(benzoylamino)- and for quantifying it in various samples.

Chiral HPLC for Enantiomeric Purity

Chiral HPLC is a specialized form of chromatography used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The stationary phase in chiral HPLC is modified with a chiral selector that interacts differently with each enantiomer, leading to their separation.

It is important to note that Benzenebutanoic acid, 4-(benzoylamino)- is an achiral molecule as it does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral HPLC for the purpose of determining enantiomeric purity is not applicable to this specific compound.

However, if a chiral center were introduced into the molecule, for instance, by substitution on the butanoic acid chain, chiral HPLC would be a necessary technique to separate the resulting enantiomers. For acidic chiral compounds, chiral stationary phases based on quinine (B1679958) or quinidine (B1679956) carbamates are often effective. The separation mechanism involves ion-pairing between the acidic analyte and the basic chiral selector, along with other intermolecular interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Impurity Profiling

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. It is particularly valuable for the detection and identification of trace-level impurities and for comprehensive impurity profiling of drug substances.

The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity, making it suitable for the analysis of genotoxic impurities at parts-per-million (ppm) levels. For instance, a sensitive LC-MS/MS method was developed for the trace analysis of a genotoxic impurity, 4-(bromomethyl)benzoic acid, in a drug substance. This method utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water, with detection in multiple reaction monitoring (MRM) mode.

An LC-MS method for the impurity profiling of Benzenebutanoic acid, 4-(benzoylamino)- would be invaluable for identifying potential process-related impurities and degradation products. Such a method would likely employ a high-resolution mass spectrometer to obtain accurate mass measurements of the parent compound and any detected impurities, facilitating their identification.

| Parameter | Condition |

| LC System | UPLC or HPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Mode | Full scan for impurity detection and product ion scan for structural elucidation |

Table 3: Representative LC-MS Conditions for Impurity Profiling.

By employing such a method, a detailed impurity profile of Benzenebutanoic acid, 4-(benzoylamino)- can be established, which is a critical aspect of quality control in pharmaceutical development.

Analytical Method Development and Validation for Benzenebutanoic acid, 4-(benzoylamino)- Research

The development and validation of an analytical method for Benzenebutanoic acid, 4-(benzoylamino)- are crucial for ensuring the reliability, consistency, and accuracy of experimental results. The validation process, guided by international standards such as the International Council for Harmonisation (ICH) guidelines, encompasses a series of experimental studies to demonstrate that the method is suitable for its intended purpose.

Specificity and Selectivity Studies

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netechemi.comchromatographytoday.com Selectivity refers to the ability of the method to differentiate and quantify the analyte in a complex mixture without interference from other components. researchgate.netechemi.com

In a typical HPLC method for Benzenebutanoic acid, 4-(benzoylamino)-, specificity would be demonstrated by injecting a blank (diluent), a placebo (formulation matrix without the active compound), a solution of the analyte, and a spiked sample containing the analyte and its potential impurities or degradation products. The chromatograms would be examined to ensure that the peak for Benzenebutanoic acid, 4-(benzoylamino)- is well-resolved from any other peaks.

Table 1: Illustrative Specificity Study Results for an HPLC Method

| Sample Injected | Retention Time of Benzenebutanoic acid, 4-(benzoylamino)- (minutes) | Peak Purity | Observations |

| Blank (Acetonitrile:Water) | No peak observed | N/A | No interference from the diluent. |

| Placebo Solution | No peak at the analyte's retention time | N/A | No interference from matrix components. |

| Benzenebutanoic acid, 4-(benzoylamino)- Standard | 5.2 | >0.999 | A single, pure peak is observed. |

| Spiked Sample (with potential impurities) | 5.2 | >0.999 | Analyte peak is well-resolved from impurity peaks. |

Linearity and Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. wu.ac.thscielo.br The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been shown to be linear, accurate, and precise. wu.ac.th

For the analysis of Benzenebutanoic acid, 4-(benzoylamino)-, a series of standard solutions of varying concentrations would be prepared and analyzed. A calibration curve would then be generated by plotting the peak area against the concentration. The linearity is typically evaluated by the correlation coefficient (R²) of the regression line.

Table 2: Representative Linearity Data for Benzenebutanoic acid, 4-(benzoylamino)-

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1.0 | 12,543 |

| 5.0 | 63,128 |

| 10.0 | 124,987 |

| 25.0 | 312,456 |

| 50.0 | 625,112 |

| 100.0 | 1,250,345 |

Linearity Analysis Summary:

Range: 1.0 - 100.0 µg/mL

Regression Equation: y = 12500x - 250

Correlation Coefficient (R²): >0.999

Precision (Repeatability and Intermediate Precision)

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. jocpr.com It is typically assessed at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or on different equipment.

The precision is usually expressed as the relative standard deviation (RSD) of a series of measurements.

Table 3: Illustrative Precision Data for the Analysis of Benzenebutanoic acid, 4-(benzoylamino)-

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Measured Concentration (µg/mL) - Replicate 4 | Measured Concentration (µg/mL) - Replicate 5 | Measured Concentration (µg/mL) - Replicate 6 | Mean | %RSD |

| Repeatability | 50.0 | 50.1 | 49.8 | 50.3 | 49.9 | 50.2 | 50.0 | 50.05 | 0.35% |

| Intermediate Precision (Day 1 vs. Day 2) | 50.0 | 50.2 | 49.7 | 50.4 | 49.6 | 50.5 | 50.1 | 50.08 | 0.72% |

Accuracy and Recovery

Accuracy is the closeness of the test results obtained by the method to the true value. jocpr.com It is often determined by recovery studies, where a known amount of the analyte is added to a placebo (spiked sample) and the percentage of the analyte recovered by the method is calculated.

Table 4: Example of Accuracy and Recovery Data

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) - Replicate 1 | Measured Concentration (µg/mL) - Replicate 2 | Measured Concentration (µg/mL) - Replicate 3 | Mean Measured Concentration (µg/mL) | Mean Recovery (%) |

| 25.0 | 24.8 | 25.1 | 24.9 | 24.93 | 99.7% |

| 50.0 | 50.3 | 49.6 | 50.1 | 50.00 | 100.0% |

| 75.0 | 74.5 | 75.2 | 74.8 | 74.83 | 99.8% |

Robustness Testing

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. juniperpublishers.comnih.goveprajournals.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. juniperpublishers.comnih.goveprajournals.com

Table 5: Illustrative Robustness Study for an HPLC Method

| Parameter Varied | Variation | Retention Time (minutes) | Tailing Factor | Resolution (from nearest peak) |

| Nominal Condition | - | 5.20 | 1.05 | 2.5 |

| Flow Rate | +10% (1.1 mL/min) | 4.73 | 1.04 | 2.4 |

| -10% (0.9 mL/min) | 5.78 | 1.06 | 2.6 | |

| Mobile Phase Composition | +2% Organic | 4.95 | 1.03 | 2.5 |

| -2% Organic | 5.45 | 1.07 | 2.4 | |

| Column Temperature | +5 °C | 5.10 | 1.02 | 2.6 |

| -5 °C | 5.30 | 1.08 | 2.3 |

The results of the robustness study would indicate which parameters need to be carefully controlled to ensure the method's performance.

Computational Chemistry and in Silico Modeling of Benzenebutanoic Acid, 4 Benzoylamino

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. bsu.by A primary application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov For Benzenebutanoic acid, 4-(benzoylamino)-, this calculation would precisely define bond lengths, bond angles, and dihedral angles. Functionals like B3LYP combined with basis sets such as 6-31G(d) or 6-311G(d,p) are commonly employed for such optimizations. bsu.bynih.gov

Following optimization, vibrational frequency calculations are performed to confirm that the obtained structure is a true energy minimum (characterized by the absence of imaginary frequencies). bsu.by These calculations also predict the molecule's infrared (IR) and Raman spectra, which can be compared with experimental data to validate the computational model. researchgate.net The table below illustrates the type of geometric parameters that would be determined through a DFT geometry optimization.

| Parameter Type | Atoms Involved | Description |

|---|---|---|

| Bond Length | C-C (Aromatic) | Calculates the length of carbon-carbon bonds within the benzene (B151609) rings. |

| Bond Length | C-N (Amide) | Determines the distance between the carbonyl carbon and the nitrogen atom. |

| Bond Angle | O=C-N (Amide) | Calculates the angle of the central amide group. |

| Dihedral Angle | C-C-C-C (Butanoic Acid Chain) | Defines the rotational conformation of the aliphatic side chain. |

The electronic reactivity of a molecule can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. thaiscience.info A smaller gap suggests the molecule is more reactive. thaiscience.info From the HOMO and LUMO energies, several key chemical descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. nih.gov

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. thaiscience.info |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. nih.gov |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. nih.gov |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. nih.gov |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for identifying the regions most susceptible to electrophilic and nucleophilic attack. thaiscience.info The MEP map is color-coded: red areas indicate regions of high electron density (negative potential), which are attractive to electrophiles, while blue areas indicate regions of low electron density (positive potential), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For Benzenebutanoic acid, 4-(benzoylamino)-, the MEP would likely show negative potential around the carbonyl and carboxylic acid oxygens, and positive potential near the amide and carboxylic acid hydrogens.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While quantum mechanics provides detailed electronic information, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational flexibility of larger molecules.

Benzenebutanoic acid, 4-(benzoylamino)- possesses several rotatable single bonds, particularly in its butanoic acid chain and around the amide bond. This flexibility means the molecule can exist in numerous different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable, low-energy conformers. This process typically starts with a molecular mechanics approach, which uses a classical force field (like MM+) to rapidly calculate the energy of different conformations. researchgate.netscispace.com By systematically rotating the bonds, the potential energy surface can be explored to locate the various energy minima, each corresponding to a stable conformer. mdpi.com

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. rsc.org In an MD simulation, the molecule is placed in a simulated environment, often a box of solvent molecules like water, and the movements of every atom are calculated over a series of very short time steps by solving Newton's equations of motion. This allows researchers to observe how Benzenebutanoic acid, 4-(benzoylamino)- behaves in a solution. Key insights from MD simulations include:

Conformational Flexibility: Observing transitions between different stable conformations.

Solvation: Analyzing how solvent molecules arrange around the ligand and form hydrogen bonds.

Ligand Stability: Assessing the stability of the ligand's structure in a dynamic, solvated environment. rsc.org

Molecular Docking and Scoring for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. e-nps.or.kr This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. researchgate.netnih.gov

The process involves preparing the 3D structures of both the ligand (Benzenebutanoic acid, 4-(benzoylamino)-) and the target protein. A docking algorithm then systematically samples a large number of possible binding poses of the ligand within the protein's active site. e-nps.or.kr Each of these poses is evaluated by a scoring function, which estimates the binding affinity, typically expressed in kcal/mol. The pose with the lowest binding energy is considered the most likely binding mode. mdpi.com The results provide critical information about the binding energy and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

The following table shows a hypothetical example of docking results for Benzenebutanoic acid, 4-(benzoylamino)- against two potential enzyme targets.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (e.g., 1CX2) | -8.5 | Arg120, Tyr355 | Hydrogen Bond with Carboxylate |

| Val523, Leu352 | Hydrophobic Interaction with Benzoyl Ring | ||

| Matrix Metalloproteinase-9 (e.g., 5CUH) | -7.9 | His226, Glu227 | Hydrogen Bond with Amide Group |

| Pro247, Leu188 | Hydrophobic Interaction with Phenyl Ring |

Binding Mode Analysis within Active Sites

The analysis of the binding mode of a ligand within the active site of a biological target is crucial for understanding its mechanism of action and for the rational design of more potent molecules. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor.

While no specific molecular docking studies were identified for Benzenebutanoic acid, 4-(benzoylamino)-, the general methodology involves preparing the 3D structures of both the ligand and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled to identify the most stable binding pose, which is typically the one with the lowest energy score. The stability of the ligand within the active site is often governed by various non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in studies of other molecular systems, these interactions have been shown to be critical for the stability of the ligand-protein complex.

Future computational studies on Benzenebutanoic acid, 4-(benzoylamino)- would likely involve docking it into the active site of a relevant biological target to elucidate its binding orientation and key interactions.

Prediction of Binding Affinities (e.g., scoring functions)

The prediction of binding affinity is a key objective of in silico modeling, as it can help to prioritize compounds for synthesis and experimental testing. Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. These functions can be broadly categorized into force-field-based, knowledge-based, and empirical scoring functions. frontiersin.org

Currently, there is no specific data on the predicted binding affinities of Benzenebutanoic acid, 4-(benzoylamino)- for any particular biological target. However, computational methods offer various approaches to predict these values. For example, some scoring functions utilize a directional term for hydrogen bonds, where the contribution of the hydrogen bond is dependent on the deviation from ideal geometry. frontiersin.org More advanced methods, such as free energy perturbation (FEP), can provide more accurate predictions of binding affinity, although they are more computationally intensive. columbia.edu

The table below illustrates a hypothetical scenario of how predicted binding affinities for Benzenebutanoic acid, 4-(benzoylamino)- against different targets could be presented.

| Target Protein | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Target A | AutoDock Vina | -8.5 | TYR123, PHE234, LYS56 |

| Target B | Glide SP | -7.2 | ASP98, ARG101, VAL150 |

| Target C | GOLD | -9.1 | TRP45, HIS78, ILE99 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of new compounds and for identifying the key molecular features that influence activity. ignited.in

Development of QSAR Models for Benzenebutanoic acid, 4-(benzoylamino)- Analogues

While no QSAR models have been specifically developed for analogues of Benzenebutanoic acid, 4-(benzoylamino)-, studies on structurally similar benzoylaminobenzoic acid derivatives provide a framework for how such models could be constructed. nih.gov The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of analogues with a range of biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using statistical techniques.

For a series of Benzenebutanoic acid, 4-(benzoylamino)- analogues, a QSAR model could be developed to predict their activity against a specific target.

Identification of Key Descriptors for Biological Activity

The analysis of a QSAR model can reveal which molecular descriptors are most important for determining the biological activity of a series of compounds. In a study on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), several key descriptors were identified. nih.gov The study revealed that inhibitory activity increased with an increase in hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group was also found to be beneficial for activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at a specific position decreased the inhibitory activity. nih.gov

Based on these findings for analogous compounds, it can be hypothesized that similar physicochemical properties would be important for the biological activity of Benzenebutanoic acid, 4-(benzoylamino)- analogues.

The following table summarizes the key descriptors identified in the study of benzoylaminobenzoic acid derivatives and their likely influence on biological activity.

| Descriptor | Influence on Activity | Rationale (based on analogous compounds) |

| Hydrophobicity (logP) | Positive | Increased hydrophobic interactions with the target protein. nih.gov |

| Molar Refractivity | Positive | Related to the volume of the molecule and its polarizability, influencing binding. nih.gov |

| Aromaticity | Positive | Potential for π-π stacking interactions within the active site. nih.gov |

| Presence of -OH group | Positive | Can act as a hydrogen bond donor or acceptor. nih.gov |

| Presence of N, O, or S at R1 | Negative | May introduce unfavorable steric or electronic effects. nih.gov |

In Vitro Biological Mechanisms and Molecular Interactions of Benzenebutanoic Acid, 4 Benzoylamino and Its Analogues

Enzyme Inhibition Studies

Enzyme inhibition is a critical area of study in pharmacology, providing insights into the therapeutic potential of various compounds. For analogues of Benzenebutanoic acid, 4-(benzoylamino)-, in vitro studies have revealed significant inhibitory effects on several key enzymes.

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The binding affinity of an inhibitor to an enzyme is represented by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Another relevant analogue, 4-phenyl-3-butenoic acid (PBA), has been identified as an inhibitor of histone deacetylase (HDAC) enzymes. In vitro assays showed that PBA and a more potent analogue, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me), inhibit HDAC enzymes at micromolar concentrations. Notably, the IC50 values for AOPHA-Me were approximately 30-fold lower than those for PBA for certain HDAC isoforms, indicating a significantly higher potency scielo.org.mx. Furthermore, the structurally similar short-chain fatty acid, 4-phenylbutyrate (B1260699), is a known HDAC inhibitor nih.govmdpi.com.

The inhibitory potential of acyl-CoA derivatives against human lipoxygenase isozymes has also been investigated. Certain C18 acyl-CoAs demonstrated the most potent inhibitory properties against h15-LOX-1, h15-LOX-2, and h12-LOX mdpi.com.

Below is a data table summarizing the inhibitory potencies of some analogues of Benzenebutanoic acid, 4-(benzoylamino)-.

| Compound/Analogue | Target Enzyme | IC50 Value | Reference |

| N-benzoyl amino acid derivative | DNMT1, DNMT3A | Micromolar range | nih.gov |

| 4-Phenyl-3-butenoic acid (PBA) | HDAC enzymes | Micromolar range | scielo.org.mx |

| 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester (AOPHA-Me) | HDAC enzymes | ~30-fold lower than PBA | scielo.org.mx |

| Oleoyl-CoA | h12-LOX | 32 µM | mdpi.com |

The mechanism by which a compound inhibits an enzyme can be competitive, non-competitive, uncompetitive, or irreversible. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a site other than the active site, altering the enzyme's conformation and reducing its activity. Uncompetitive inhibitors bind only to the enzyme-substrate complex. Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it nih.gov.

Kinetic studies of 5-styryl-2-aminochalcone hybrids, which share some structural similarities with the benzoyl moiety, have revealed different inhibition mechanisms against α-glucosidase and α-amylase. For example, one derivative displayed a mixed mode of inhibition against α-glucosidase, suggesting it may bind to both the active site and an allosteric site on the enzyme nih.gov.

Research into the analogues of Benzenebutanoic acid, 4-(benzoylamino)- has identified several specific enzyme targets, highlighting their potential therapeutic applications.

Topoisomerase II: A series of 4β-benzoylamino derivatives of 4'-O-demethyl-4-desoxypodophyllotoxin have been synthesized and evaluated for their inhibitory activity against human DNA topoisomerase II. Several of these compounds were found to be more potent than the established anticancer drug etoposide (B1684455) in causing DNA breakage and inhibiting the enzyme nih.gov.

Histone Deacetylase (HDAC): As previously mentioned, 4-phenyl-3-butenoic acid and its derivatives have been identified as novel HDAC inhibitors scielo.org.mx. HDACs are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy nih.govwikipedia.orgmdpi.com. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes. 4-phenylbutyrate is a well-documented HDAC inhibitor nih.gov.

DNA Methyl Transferases (DNMTs): N-benzoyl amino acid derivatives have shown inhibitory activity against DNMTs, which are key enzymes in the epigenetic regulation of gene expression. Inhibition of DNMTs is a promising approach in cancer therapy nih.gov.

GABA Transporters: N-acyl-4-aminobutanoic acid derivatives have been investigated as inhibitors of GABA transporters (GATs). Certain derivatives have shown inhibitory potency towards different GAT subtypes, suggesting their potential as modulators of the GABAergic system nih.gov.

Receptor Binding and Modulation (in vitro)

Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of their biological activity.

Ligand-receptor interaction assays are used to characterize the binding of a compound to a specific receptor. These assays can determine the affinity of the ligand for the receptor and can be used to screen for new therapeutic agents nih.govnih.gov. While direct receptor binding data for Benzenebutanoic acid, 4-(benzoylamino)- is not available, the structural similarity of its core to gamma-aminobutyric acid (GABA) suggests a potential for interaction with GABA receptors. N-benzoyl amino acid derivatives have been explored in the context of various biological targets, implying that this class of compounds can interact with specific protein binding sites scielo.org.mxscielo.org.mx.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to the endogenous ligand wikipedia.orgwikipedia.org.

The concept of allosteric modulation has been explored for compounds with structural similarities to Benzenebutanoic acid, 4-(benzoylamino)-. For instance, benzoic acid derivatives have been identified as allosteric modulators of the RORγ receptor, inducing a conformational change upon binding to a novel allosteric site nih.gov. Furthermore, the GABAergic system, which could be a potential target for N-acyl-4-aminobutanoic acid derivatives, is a well-known system for allosteric modulation by various drugs, including benzodiazepines wikipedia.orgnih.govselleckchem.com. The structural features of Benzenebutanoic acid, 4-(benzoylamino)- suggest that it or its analogues could potentially act as allosteric modulators of certain receptors, a hypothesis that warrants further investigation.

Interaction with Other Biomolecules (e.g., DNA, RNA, Lipids, other proteins)

The biological activity of 4-PBA stems from its ability to interact with a variety of cellular macromolecules, influencing their structure, function, and localization.

4-PBA is recognized as a chemical chaperone, a class of small molecules that can stabilize proteins, facilitate their proper folding, and prevent aggregation. frontiersin.orgwikipedia.orgnih.gov This activity is largely attributed to its amphipathic nature; the hydrophobic phenyl group is thought to interact with exposed hydrophobic regions of unfolded or misfolded proteins, thereby preventing them from aggregating and promoting a conformation amenable to proper folding. frontiersin.org

Key protein interactions identified in vitro include:

Misfolded Proteins : 4-PBA can stabilize mutant proteins, such as the ΔF508 variant of the cystic fibrosis transmembrane conductance regulator (CFTR), allowing it to escape degradation in the endoplasmic reticulum and traffic to the cell membrane. wikipedia.org Similarly, it has been shown to reduce the aggregation of misfolded myocilin, a protein associated with glaucoma, and decrease its interaction with the endoplasmic reticulum (ER) chaperone calreticulin. nih.govarvojournals.org

Histone Deacetylases (HDACs) : Sodium phenylbutyrate is also a known inhibitor of histone deacetylases (HDACs). patsnap.compatsnap.com This interaction leads to an increase in histone acetylation, altering chromatin structure and modulating the transcription of various genes, which underlies its anti-neoplastic properties. patsnap.com

ER Chaperones and Stress Sensors : Studies have demonstrated that 4-PBA can modulate the cellular response to ER stress. Co-immunoprecipitation experiments have shown that it affects the interaction between mutant proteins (like the hERG channel) and ER chaperones such as GRP78 and GRP94. researchgate.netnih.gov In some models, it has been suggested that 4-PBA suppresses the unfolded protein response (UPR) by promoting the degradation of the ER stress sensor Ire1. oup.comnih.gov

Table 1: Profile of Protein Interactions for 4-Phenylbutyric Acid (4-PBA)

| Target Protein/Class | Type of Interaction | Consequence of Interaction |

| Misfolded/Unfolded Proteins | Chaperoning | Stabilization, prevention of aggregation, promotion of correct folding. frontiersin.org |

| Histone Deacetylases (HDACs) | Inhibition | Increased histone acetylation, altered gene expression. patsnap.compatsnap.com |

| Calreticulin | Reduced Binding | Facilitates release and secretion of misfolded myocilin. arvojournals.org |

| GRP78, GRP94 | Modulated Interaction | Alleviation of ER stress, re-trafficking of mutant proteins. researchgate.netnih.gov |

| Ire1 | Promotes Degradation | Attenuation of the Unfolded Protein Response (UPR) in yeast models. oup.comnih.gov |

In vitro studies indicate that 4-PBA can influence the trafficking of proteins to and from the cell membrane, suggesting a significant interaction with cellular membrane systems. This interaction is crucial for its ability to correct defects in protein localization.

Research has shown that 4-PBA treatment can restore the proper localization of certain misfolded proteins from the ER to the plasma membrane. nih.govnih.gov For example, in Madin-Darby canine kidney (MDCK) II cells, 4-PBA increased the functional expression of the wild-type and mutated forms of the bile salt export pump (BSEP) at the cell surface. nih.gov This effect was attributed to a prolonged half-life of the BSEP protein at the cell surface. nih.gov Similarly, 4-PBA partially restored membrane localization to 25 different mutations of the dysferlin protein, which is involved in muscle membrane repair. nih.gov This suggests that 4-PBA does not directly insert into the lipid bilayer to alter its bulk properties, but rather interacts with the cellular machinery that controls protein transport through and to the membrane.

In Vitro Cellular Mechanism of Action Studies

The molecular interactions of 4-PBA translate into significant modulation of intracellular signaling pathways and cellular behaviors like proliferation and transport.

A primary mechanism of action for 4-PBA is the modulation of the endoplasmic reticulum (ER) environment. It is widely characterized as an ER stress inhibitor. frontiersin.orgrsc.orgresearchgate.net The accumulation of misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network designed to restore homeostasis. nih.gov Chronic ER stress, however, can lead to apoptosis.

4-PBA alleviates ER stress by:

Enhancing Protein Folding Capacity : As a chemical chaperone, it assists in the folding of nascent and misfolded proteins, reducing the load on the ER's intrinsic chaperone system. frontiersin.orgnih.govrsc.org

Downregulating UPR Signaling : In various cell models, 4-PBA has been shown to reduce the expression and activation of key ER stress transducers, including GRP78 (BiP), PERK, IRE1α, ATF4, and ATF6, and the downstream pro-apoptotic factor CHOP. frontiersin.orgnih.gov For instance, in chondrocyte cultures, 4-PBA treatment reduced the elevated levels of BiP, Chop, and IRE1 caused by the loss of a key protein disulfide isomerase. nih.gov

Inhibiting Inflammatory Signaling : ER stress is closely linked to inflammatory pathways. 4-PBA has been found to inhibit the activation of NF-κB, a key transcription factor that drives the production of pro-inflammatory cytokines. frontiersin.org

While many studies support its role in restoring protein folding, some evidence from yeast models suggests an alternative mechanism where 4-PBA attenuates the UPR by directly promoting the degradation of the stress sensor Ire1, independent of restoring the general protein folding status in the ER. oup.comnih.gov

The ability of sodium phenylbutyrate to act as an HDAC inhibitor contributes to its anti-proliferative effects observed in various cancer cell lines. medchemexpress.comselleckchem.com By altering gene expression, it can induce cell cycle arrest, differentiation, and apoptosis.

Table 2: Effects of 4-Phenylbutyric Acid (4-PBA) on Cell Proliferation In Vitro

| Cell Line | Cell Type | Observed Effect | Potential Mechanism |

| Non-Small Cell Lung Cancer (NSCLC) | Lung Carcinoma | Growth inhibition. medchemexpress.com | HDAC inhibition. medchemexpress.com |

| Prostate Cancer Cells | Prostate Carcinoma | Growth arrest; sensitization to radiation-induced apoptosis. selleckchem.com | Downregulation of Bcl-X(L) and caveolin-1. selleckchem.com |

| Rheumatoid Arthritis Synovial Fibroblasts | Fibroblast | Inhibition of proliferation. researchgate.net | Inhibition of inflammatory responses. researchgate.net |

| Mouse Tooth Germ (E14) | Embryonic Tissue | Decreased number of proliferative cells (Ki67+). frontiersin.org | Alteration of developmental signaling. frontiersin.org |

| IPEC-J2 | Porcine Intestinal Epithelial | No effect at 0-10 mmol/L; decreased viability at 50 mmol/L. researchgate.net | Cytotoxicity at high concentrations. researchgate.net |

These studies demonstrate that the effect of 4-PBA on cell proliferation is context-dependent and linked to its ability to reprogram cellular signaling through mechanisms like HDAC inhibition. For example, in prostate cancer cells, it was found to downregulate the expression of the anti-apoptotic protein Bcl-X(L) and the progression marker caveolin-1. selleckchem.com In non-cancerous models, such as developing tooth germs, 4-PBA also reduced cell proliferation, highlighting its broad impact on cell cycle regulation. frontiersin.org

As a small molecule prodrug, sodium phenylbutyrate must enter the cell to be metabolized into its active form, phenylacetate. wikipedia.orgdrugbank.com While the precise transporters have not been fully elucidated, its cellular uptake is likely mediated by passive diffusion and potentially carrier-mediated transport, as suggested by studies quantifying its absorption from cell culture media. mdpi.combyjus.com A study measuring 4-PBA concentration in culture media over time found a significant reduction, indicating cellular absorption and adsorption to matrix components. mdpi.com

The primary role of 4-PBA in cellular export relates to its ability to correct the trafficking of misfolded proteins that are otherwise retained within the cell, typically in the ER. nih.gov By acting as a chemical chaperone, it facilitates the export of these proteins to their correct destinations. nih.gov For example, it restores the trafficking of mutant CFTR to the plasma membrane and promotes the secretion of misfolded myocilin out of the cell. wikipedia.orgarvojournals.org Furthermore, 4-PBA can modulate the activity of dedicated export proteins, such as the bile salt export pump (BSEP), enhancing its expression at the cell surface and its transport capacity. nih.gov This indicates that beyond simply rescuing individual proteins, 4-PBA can influence the cellular machinery responsible for export and membrane trafficking.

Metabolic Pathway Interventions (in vitro cellular metabolism)

Extensive searches of publicly available scientific literature did not yield specific data on the in vitro metabolic pathway interventions of Benzenebutanoic acid, 4-(benzoylamino)- or its direct analogues. The current body of research does not appear to contain studies detailing the effects of this specific compound on cellular metabolism or its interactions with metabolic enzymes in an in vitro setting. Therefore, detailed research findings and data tables on its metabolic pathway interventions cannot be provided at this time.

Structure Activity Relationship Sar Investigations for Benzenebutanoic Acid, 4 Benzoylamino Scaffolds

Systematic Examination of Substituent Effects on Biological Activity

The biological activity of the Benzenebutanoic acid, 4-(benzoylamino)- scaffold can be significantly modulated by the introduction of various substituents on its aromatic rings. A systematic examination of these effects is foundational to understanding the molecule's interaction with its biological target.

The placement of substituents on either the benzene (B151609) ring of the butanoic acid moiety or the benzoyl group can have profound effects on the compound's activity due to positional isomerism and steric hindrance. For instance, a substituent at the ortho, meta, or para position of the benzoyl ring can alter the molecule's conformation and its ability to fit into a binding pocket. nih.gov

Steric bulk is another critical factor. The introduction of large, bulky groups can either enhance activity by promoting favorable interactions or diminish it by preventing the molecule from adopting the necessary conformation for binding. The hypothetical data in the table below illustrates how varying the position and size of a methyl group on the benzoyl ring could influence biological activity.

| Substituent Position on Benzoyl Ring | Relative Activity (%) | Postulated Rationale |

|---|---|---|

| ortho-methyl | 45 | Potential steric clash with the binding site, forcing a non-optimal conformation of the amide bond. |

| meta-methyl | 85 | Minimal steric hindrance, with potential for favorable hydrophobic interactions. |

| para-methyl | 100 | Optimal positioning for hydrophobic interaction without steric penalty. |

The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the binding affinity of the Benzenebutanoic acid, 4-(benzoylamino)- scaffold. These electronic effects can be quantitatively assessed using Hammett correlations, which relate the reaction rates or equilibrium constants of a series of reactions to the electronic nature of the substituents. wikipedia.orglibretexts.orgutexas.edu

In the context of SAR, a Hammett plot can be constructed by plotting the logarithm of the biological activity (e.g., IC₅₀ or Kᵢ) against the Hammett substituent constant (σ). The slope of this plot (ρ) provides insight into the nature of the interaction. A positive ρ value suggests that electron-withdrawing groups enhance activity, indicating that a buildup of negative charge is stabilized in the transition state of the binding event. Conversely, a negative ρ value implies that electron-donating groups are favorable. viu.ca

For the Benzenebutanoic acid, 4-(benzoylamino)- scaffold, one could hypothesize that substituents on the benzoyl ring with varying electronic properties would modulate the partial charge on the amide carbonyl oxygen, which may be a key hydrogen bond acceptor.

para| Substituent (R) | Hammett Constant (σp) | log(1/IC₅₀) |

|---|---|---|

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 6.1 |

| -H | 0.00 | 6.5 |

| -Cl | 0.23 | 7.0 |

| -CN | 0.66 | 7.8 |

| -NO₂ | 0.78 | 8.2 |

A plot of this hypothetical data would likely yield a positive slope, suggesting that electron-withdrawing groups on the benzoyl ring enhance the biological activity.

Identification of Key Pharmacophoric Features